

LpxC-IN-13: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: LpxC-IN-13

Cat. No.: B12364006

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Introduction

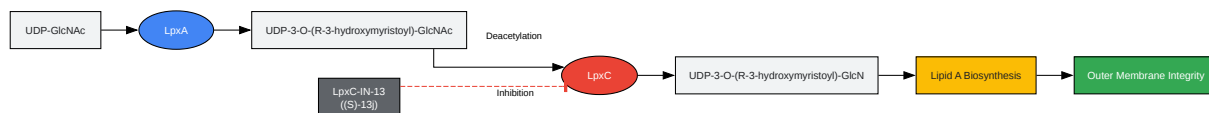
The emergence of multidrug-resistant Gram-negative bacteria presents a significant threat to global health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of these bacteria.[1][2][3] Its absence in mammalian cells makes it a highly attractive target for the development of novel antibiotics.[2][3] This technical guide details the discovery and synthetic route of a potent class of isoserine-based amide inhibitors of LpxC, exemplified by the promising compound (S)-13j, herein referred to as **LpxC-IN-13** as a representative of this series.

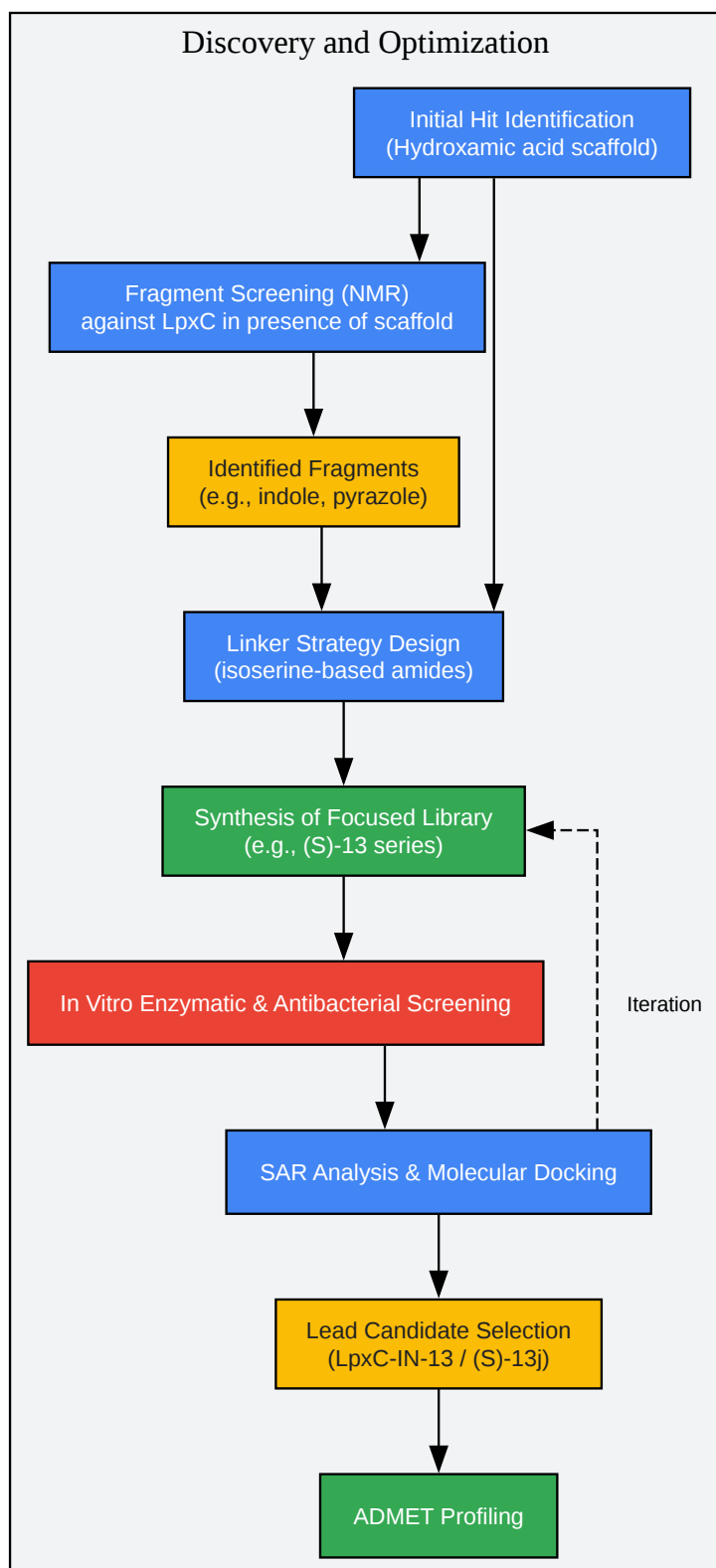
The discovery of **LpxC-IN-13** was achieved through a fragment-based drug discovery approach.[4] This strategy involved identifying small molecular fragments that bind to the target protein and then linking them to a known scaffold to create a more potent inhibitor.[4] This method has proven effective in generating novel LpxC inhibitors with nanomolar activity and promising antibacterial profiles.[4]

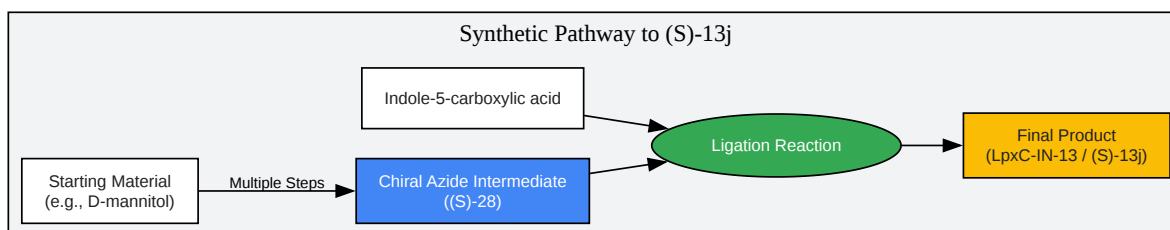
LpxC Signaling Pathway and Inhibition

LpxC catalyzes the second and committed step in the biosynthesis of lipid A, which is the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[4] The enzyme is a Zn²⁺-dependent deacetylase that removes the N-acetyl group

from UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.[4] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.







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